molecular formula C6H18B3N3 B14157768 2,4,6-Triethylborazine CAS No. 7443-22-3

2,4,6-Triethylborazine

Cat. No.: B14157768
CAS No.: 7443-22-3
M. Wt: 164.7 g/mol
InChI Key: YAYYLHRZXOZLCM-UHFFFAOYSA-N
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Description

2,4,6-Triethylborazine is an organoboron compound with the molecular formula C6H18B3N3. It is a derivative of borazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethylborazine typically involves the reaction of boron trichloride with ethylamine in the presence of a base. The reaction proceeds through the formation of intermediate boron-ethylamine complexes, which then cyclize to form the borazine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triethylborazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce various boron-organic derivatives .

Scientific Research Applications

2,4,6-Triethylborazine has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,4,6-Triethylborazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form stable complexes with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

    2,4,6-Trimethylborazine: Similar structure but with methyl groups instead of ethyl groups.

    2,4,6-Tribromoborazine: Contains bromine atoms instead of ethyl groups.

    2,4,6-Trichloroborazine: Chlorine atoms replace the ethyl groups .

Uniqueness: 2,4,6-Triethylborazine is unique due to its ethyl substituents, which impart distinct chemical and physical properties compared to its methyl, bromine, or chlorine counterparts. These properties make it particularly useful in specific applications where other borazine derivatives may not be as effective .

Properties

CAS No.

7443-22-3

Molecular Formula

C6H18B3N3

Molecular Weight

164.7 g/mol

IUPAC Name

2,4,6-triethyl-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C6H18B3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h10-12H,4-6H2,1-3H3

InChI Key

YAYYLHRZXOZLCM-UHFFFAOYSA-N

Canonical SMILES

B1(NB(NB(N1)CC)CC)CC

Origin of Product

United States

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